methyl 4-methoxy-3-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-methoxy-3-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-24-18(11-12-22-24)16-6-4-15(5-7-16)10-13-23-30(26,27)20-14-17(21(25)29-3)8-9-19(20)28-2/h4-9,11-12,14,23H,10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXZVKYVIXATRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-methoxy-3-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)benzoate is a synthetic organic compound notable for its complex structure and potential biological activities. It features a methoxy group, a sulfamoyl group, and a pyrazole derivative, which are significant in medicinal chemistry. The compound's molecular formula is , with a molecular weight of approximately 429.5 g/mol .
Chemical Structure
The structural complexity of this compound enhances its reactivity and biological potential. The presence of the sulfamoyl group allows for participation in nucleophilic substitution reactions, while the methoxy group can engage in electrophilic aromatic substitutions .
Anticancer Properties
Research indicates that compounds with similar structures often exhibit significant anticancer properties. This compound may inhibit specific enzymes involved in cancer pathways, although detailed mechanistic studies are required to elucidate these interactions fully. For instance, studies on related pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation across various cell lines, including MCF-7 and A549 .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Target Cell Line |
|---|---|---|
| Compound A | 5.85 | MCF-7 |
| Compound B | 4.53 | A549 |
| Methyl 4-methoxy... | TBD | TBD |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest. Similar compounds have demonstrated the ability to modulate signaling pathways associated with inflammatory responses, suggesting that this compound may possess similar properties .
Antimicrobial Activity
Preliminary studies suggest that this compound may also exhibit antimicrobial activity. Compounds with analogous structures have shown effectiveness against various bacterial strains, indicating that this compound could be explored further for its potential as an antimicrobial agent .
Mechanistic Studies
Understanding the mechanisms behind the biological activities of this compound involves biochemical assays and computational modeling. These studies aim to predict binding affinities to biological targets and elucidate the pathways through which these compounds exert their effects .
Case Studies
Recent research has highlighted several case studies where pyrazole derivatives have been tested for their biological activities:
- Case Study on Pyrazole Derivatives : A study evaluated a series of pyrazole derivatives for anticancer activity against multiple cell lines, revealing IC50 values comparable to established chemotherapeutics like doxorubicin.
- Inflammatory Pathway Modulation : Another study investigated how certain derivatives affected TNF-alpha levels in inflammatory models, indicating potential therapeutic applications for inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features
The following compounds are compared based on core motifs, substituents, and intermolecular interactions:
Key Observations:
- Sulfamoyl vs. Sulfonyl/Sulfanyl: The target’s sulfamoyl group (NHSO₂) enables dual hydrogen-bonding (donor and acceptor), unlike sulfonyl (SO₂, strong acceptor only) or sulfanyl (S–, nonpolar) .
- Linker Flexibility : The ethyl spacer in the target compound reduces steric strain compared to direct aryl attachments in analogues.
- Ester Variations : The target’s methyl 4-methoxybenzoate ester is more electron-deficient than methoxyacetate () or difluorobenzoate (), affecting hydrolysis rates and solubility.
Physicochemical Properties
- Solubility : The sulfamoyl group in the target compound may enhance aqueous solubility relative to sulfanyl derivatives (), but the methoxybenzoate ester increases lipophilicity compared to sulfonate esters ().
- Crystal Packing : highlights π–π interactions (4.06–4.14 Å) and C–H···π contacts stabilizing its lattice. The target’s ethyl linker may reduce π–π overlap but introduce weaker C–H···O interactions via the sulfamoyl group .
- Thermal Stability : Sulfonate esters () typically exhibit higher thermal stability than sulfamoyl or sulfanyl analogues due to stronger ionic interactions.
Preparation Methods
Sulfamoylation of Methyl 4-Methoxy-3-Chlorobenzoate
The sulfamoyl group is introduced via nucleophilic substitution using sodium amino sulfinate (H2N–SO2–Na) under catalytic conditions. Adapted from CN105439915A, the reaction proceeds as follows:
Procedure :
-
Reactants : Methyl 4-methoxy-3-chlorobenzoate (1 eq), sodium amino sulfinate (1.05–1.2 eq).
-
Solvent : Tetrahydrofuran (THF) or toluene.
Mechanism :
The chloride substituent at the 3-position is displaced by the sulfamoyl group (–SO2–NH2) via an SN2 mechanism, facilitated by cuprous bromide’s catalytic activity.
Workup :
Post-reaction, activated carbon decolorizes the mixture, followed by filtration to remove catalysts and byproducts (e.g., NaCl). The filtrate is concentrated under reduced pressure and vacuum-dried at 60°C.
Alternative Pathway: Chlorosulfonation and Amination
A two-step approach involves:
Synthesis of 4-(1-Methyl-1H-Pyrazol-5-yl)Benzaldehyde
Procedure :
-
Reactants : 4-Bromobenzaldehyde, 1-methyl-1H-pyrazole-5-boronic acid.
-
Conditions : Suzuki-Miyaura coupling using Pd(PPh3)4, Na2CO3, and a 1,4-dioxane/water solvent system at 80°C.
Mechanism :
A palladium-catalyzed cross-coupling installs the pyrazole ring at the 4-position of the benzaldehyde.
Reductive Amination to Phenethylamine
Procedure :
Coupling via Sulfonamide Formation
Procedure :
-
Sulfonyl Chloride Activation : React methyl 4-methoxy-3-sulfamoylbenzoate with thionyl chloride (SOCl2) to generate the sulfonyl chloride intermediate.
-
Amine Coupling : Add 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethylamine dropwise to the sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
Conditions :
-
Temperature: 0–5°C initially, then room temperature.
-
Reaction Time: 4–6 hours.
Workup :
Extract with DCM, wash with brine, dry over Na2SO4, and concentrate. Purify via column chromatography (SiO2, ethyl acetate/hexane).
Optimization of Reaction Conditions
Catalyst Screening for Sulfamoylation
Cuprous bromide outperforms alternatives (e.g., CuI, CuCl) in CN105439915A, achieving 94.5% yield at 60°C. Lower temperatures (45°C) reduce byproducts but prolong reaction times.
Solvent Effects on Pyrazole Coupling
Polar aprotic solvents (THF, DMF) enhance Suzuki-Miyaura coupling efficiency, while toluene minimizes side reactions during sulfamoylation.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Conditions :
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, SO2NH), 7.89–7.45 (m, 4H, aromatic), 6.32 (s, 1H, pyrazole), 3.92 (s, 3H, OCH3), 3.85 (s, 3H, NCH3).
Challenges and Alternative Approaches
Q & A
Q. What are the best practices for scaling up synthesis without compromising purity?
- Process :
- Batch Size : Limit to 10 g per batch to maintain reaction control.
- In-Line Monitoring : Use FTIR to track reaction progress and halt at ~95% conversion .
Data Interpretation
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Analysis Framework :
Cell Line Validation : Check for mycoplasma contamination and authenticate cell lines via STR profiling.
Metabolic Activity : Measure ATP levels (CellTiter-Glo) to distinguish cytotoxicity from cytostasis .
Q. What statistical methods are appropriate for dose-response studies involving this compound?
- Tools :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism).
- Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude anomalous replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
